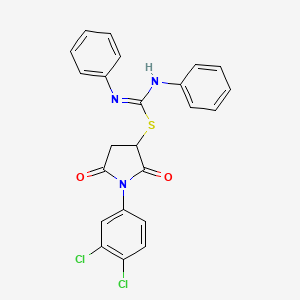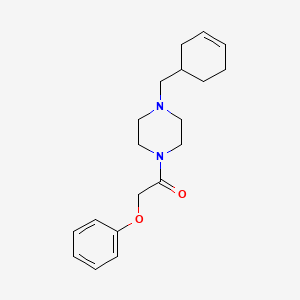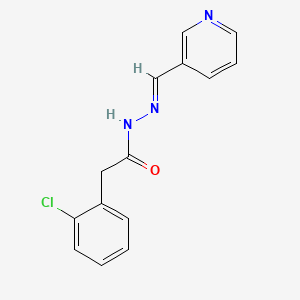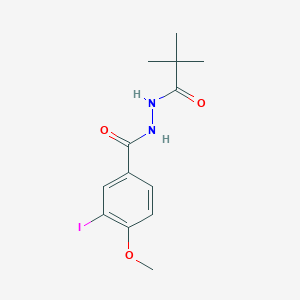
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, commonly known as DPTC, is a synthetic organic compound with potential pharmaceutical applications. This compound belongs to the class of imidothiocarbamates, which have been shown to possess a wide range of biological activities. DPTC has been of interest to researchers due to its potential as an anticancer and antiviral agent, as well as its potential for use as a biochemical tool in research.
作用机制
The mechanism of action of DPTC is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cancer cell growth and viral replication. DPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
DPTC has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication. It has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
DPTC has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, its potential toxicity at high concentrations must be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research involving DPTC. One area of interest is the development of DPTC-based antiviral drugs, particularly for the treatment of HSV-1 infections. Additionally, further research is needed to fully understand the mechanism of action of DPTC and its potential applications in cancer treatment. Finally, the development of new synthesis methods for DPTC could improve yield and purity, making it a more viable compound for pharmaceutical applications.
合成方法
The synthesis of DPTC can be achieved through a multistep process involving the reaction of 3,4-dichloroaniline with thiocarbonyldiimidazole to generate the intermediate 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with pyrrolidin-2,5-dione and diphenylamine to yield DPTC. The synthesis of DPTC has been optimized to improve yield and purity, making it a viable compound for research and potential pharmaceutical applications.
科学研究应用
DPTC has been shown to possess a range of biological activities that make it a valuable tool for scientific research. It has been shown to exhibit anticancer activity in vitro, inhibiting the growth of cancer cells in a dose-dependent manner. Additionally, DPTC has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1), making it a potential candidate for the development of antiviral drugs.
属性
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-18-12-11-17(13-19(18)25)28-21(29)14-20(22(28)30)31-23(26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13,20H,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRQMSCKYPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)


![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)

![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)

![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)